molecular formula C12H15BrO B8249876 2-Bromo-4-cyclopentyl-1-methoxybenzene CAS No. 59216-79-4

2-Bromo-4-cyclopentyl-1-methoxybenzene

Cat. No.: B8249876
CAS No.: 59216-79-4
M. Wt: 255.15 g/mol
InChI Key: DDLWKAIKFDKTIA-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopentyl-1-methoxybenzene is an organic compound with the molecular formula C12H15BrO. It is a derivative of benzene, where a bromine atom, a cyclopentyl group, and a methoxy group are substituted at the 2nd, 4th, and 1st positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopentyl-1-methoxybenzene typically involves the bromination of 4-cyclopentyl-1-methoxybenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopentyl-1-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-hydroxy-4-cyclopentyl-1-methoxybenzene when using hydroxide ions.

    Oxidation: Products include 2-bromo-4-cyclopentylbenzaldehyde or 2-bromo-4-cyclopentylbenzoic acid.

    Reduction: The major product is 4-cyclopentyl-1-methoxybenzene.

Scientific Research Applications

2-Bromo-4-cyclopentyl-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopentyl-1-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can stabilize intermediates formed during reactions. These interactions dictate the reactivity and selectivity of the compound in different chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoanisole: Similar structure but lacks the cyclopentyl group.

    2-Bromoanisole: Similar structure but lacks the cyclopentyl group and has the bromine atom at a different position.

    4-Cyclopentyl-1-methoxybenzene: Similar structure but lacks the bromine atom.

Uniqueness

2-Bromo-4-cyclopentyl-1-methoxybenzene is unique due to the presence of both a bromine atom and a cyclopentyl group on the benzene ring

Properties

IUPAC Name

2-bromo-4-cyclopentyl-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-14-12-7-6-10(8-11(12)13)9-4-2-3-5-9/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLWKAIKFDKTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282636
Record name 2-Bromo-4-cyclopentyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59216-79-4
Record name 2-Bromo-4-cyclopentyl-1-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59216-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-cyclopentyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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